

Commercial Suppliers and Technical Overview of 2,2-Bis(4-methylphenyl)hexafluoropropane

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Compound of Interest

Compound Name: 2,2-Bis(4-methylphenyl)hexafluoropropane

Cat. No.: B089652

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For researchers, scientists, and drug development professionals, **2,2-Bis(4-methylphenyl)hexafluoropropane** serves as a key building block in the synthesis of advanced polymers. This technical guide provides a summary of its commercial availability, synthesis, and physical properties.

Commercial Availability

2,2-Bis(4-methylphenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)ditoluene, is available from several commercial chemical suppliers. Researchers can source this compound from companies specializing in fluorinated building blocks and specialty chemicals. Notable suppliers include:

- Tokyo Chemical Industry (TCI)
- ShangFluoro

These suppliers typically offer the compound in various purities, and it is advisable to consult their respective catalogs for detailed specifications and availability.

Physicochemical Properties

A summary of the key physical and chemical properties of **2,2-Bis(4-methylphenyl)hexafluoropropane** is presented in the table below.

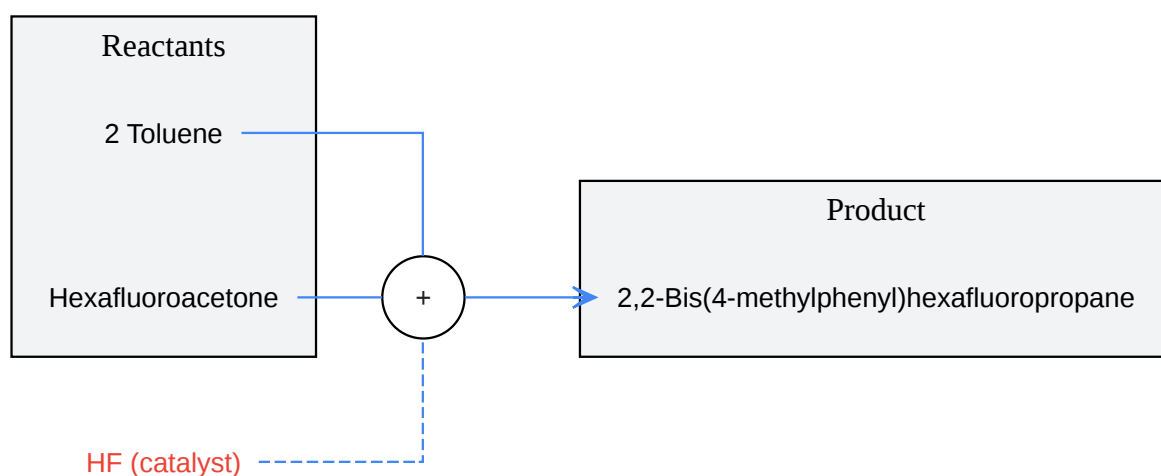
Property	Value
CAS Number	1095-77-8
Molecular Formula	C ₁₇ H ₁₄ F ₆
Molecular Weight	332.29 g/mol
Appearance	White to light yellow powder or crystals
Melting Point	82-85 °C
Boiling Point	112 °C at 1.7 mmHg

Synthesis and Purification

Synthesis

The primary industrial synthesis of **2,2-Bis(4-methylphenyl)hexafluoropropane** involves the electrophilic aromatic substitution reaction between toluene and hexafluoroacetone. This reaction is typically catalyzed by a strong acid, with anhydrous hydrogen fluoride (HF) being a commonly used catalyst as described in U.S. Patent 3,310,573[1].

The general reaction scheme is as follows:



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Caption: Synthesis of **2,2-Bis(4-methylphenyl)hexafluoropropane**.

A detailed experimental protocol based on literature descriptions is provided below.

Experimental Protocol: Synthesis

Materials:

- Toluene
- Hexafluoroacetone (gas or hydrate)
- Anhydrous Hydrogen Fluoride (handle with extreme caution in a suitable fume hood and with appropriate personal protective equipment)
- Reaction vessel capable of handling corrosive HF and elevated pressure (e.g., a stainless steel autoclave)

Procedure:

- Charge a suitable pressure-resistant reactor with toluene.
- Cool the reactor and introduce anhydrous hydrogen fluoride as the catalyst.
- Slowly introduce hexafluoroacetone gas into the stirred toluene-HF mixture. The reaction is exothermic and the temperature should be carefully controlled.
- After the addition of hexafluoroacetone is complete, the reaction mixture is typically stirred at a controlled temperature and pressure for several hours to ensure complete reaction.
- Upon completion, the excess hydrogen fluoride and unreacted starting materials are carefully removed.
- The crude product is then isolated for purification.

Purification

Recrystallization is a common method for the purification of solid organic compounds like **2,2-Bis(4-methylphenyl)hexafluoropropane**. The choice of solvent is critical for effective

purification. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.

Experimental Protocol: Recrystallization

Materials:

- Crude **2,2-Bis(4-methylphenyl)hexafluoropropane**
- A suitable solvent or solvent system (e.g., a mixture of a good solvent like dichloromethane or acetone and a poor solvent like hexane or pentane)^[2]
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

- Dissolve the crude **2,2-Bis(4-methylphenyl)hexafluoropropane** in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
- If a two-solvent system is used, dissolve the crude product in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to dissolve the precipitate.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

- Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

Applications

2,2-Bis(4-methylphenyl)hexafluoropropane is primarily utilized as a monomer in the synthesis of high-performance polymers. The incorporation of the hexafluoroisopropylidene group into the polymer backbone imparts several desirable properties, including:

- Enhanced thermal stability
- Improved solubility in organic solvents
- Lower dielectric constant
- Increased flame retardancy
- High optical transparency

These properties make the resulting polymers, such as polyimides and polycarbonates, suitable for applications in the aerospace, electronics, and optics industries.

Characterization

While specific experimental spectra for **2,2-Bis(4-methylphenyl)hexafluoropropane** are not readily available in the public domain, standard analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Would show characteristic signals for the aromatic protons on the tolyl groups and the methyl protons. The integration of these signals would confirm the ratio of these protons.
- ^{13}C NMR: Would reveal the number of unique carbon environments in the molecule, including the quaternary carbon of the hexafluoroisopropylidene group, the aromatic carbons, and the methyl carbons.
- ^{19}F NMR: Would show a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and strong C-F stretching vibrations.

This technical guide is intended for informational purposes for a scientific audience and should not be used as a substitute for detailed experimental procedures and safety assessments.

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